5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The molecular formula is C18H17BrClN3O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One area of research explores the synthesis of functionalized furan-2-carboxamides, including derivatives similar to the compound , using cross-coupling reactions. These synthetic methodologies offer a pathway to a broad range of compounds with potential biological activities. For instance, Siddiqa et al. (2022) reported on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling, showing anti-bacterial activities against drug-resistant strains (Siddiqa et al., 2022).
Biological Activities and Applications
Anti-bacterial and Anti-protozoal Activities
The synthesized furan-2-carboxamide derivatives have been evaluated for their anti-bacterial and anti-protozoal activities. Siddiqa et al. highlighted their effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae, with docking studies and molecular dynamics simulations supporting the findings. This suggests potential applications in developing new antimicrobial agents (Siddiqa et al., 2022).
Neuroinflammation Imaging
Research by Horti et al. (2019) on compounds structurally similar to "5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide" demonstrated the use of PET imaging to target CSF1R, a microglia-specific marker. This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders, offering a non-invasive tool for monitoring disease progression and therapeutic effects (Horti et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk10 . This interaction may lead to changes in the activity of MAPK10, potentially influencing the cellular processes in which this kinase is involved .
Biochemical Pathways
Given its target, it is likely to influence pathways involving mapk10 . MAPK10 is involved in various cellular processes, so the compound’s action could have downstream effects on cell proliferation, differentiation, and transcription regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
Given its target, it is likely to influence the activity of mapk10 and the cellular processes in which this kinase is involved .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-16-7-6-15(23-16)17(22)19-8-9-20-10-12-21(13-11-20)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBTYGUIIJLHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.